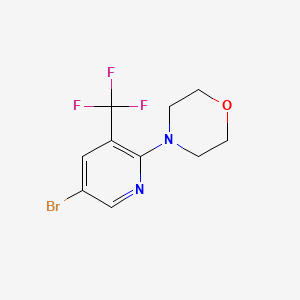

2-(Morpholin-4-yl)-3-trifluoromethyl-5-bromopyridine

概要

説明

The compound “2-(Morpholin-4-yl)-3-trifluoromethyl-5-bromopyridine” is a pyridine derivative with a morpholine ring, a trifluoromethyl group, and a bromine atom attached. Pyridine is a basic heterocyclic organic compound similar to benzene, and morpholine is an organic chemical compound which has a ring structure made up of four carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a morpholine ring, a trifluoromethyl group, and a bromine atom. The exact structure would depend on the positions of these groups on the pyridine ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring, the morpholine ring, the trifluoromethyl group, and the bromine atom. The pyridine ring could undergo electrophilic substitution reactions, while the bromine atom could be replaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring and the electronegative trifluoromethyl group and bromine atom could increase its solubility in polar solvents .科学的研究の応用

Synthesis of Potent Antimicrobials

2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been utilized in the synthesis of potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. This process involves a strategic bromination of 3-acetylpyridine and a crucial dehydration of a diol with cyclization, achieving an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).

Biomolecular Binding Properties

New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been synthesized via Buchwald–Hartwig amination, showcasing significant photophysical analyses and strong interactions with ct-DNA. This suggests potential applications in drug discovery and molecular biology, highlighting the π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).

Antimicrobial and Protein Binding Activities

Terpyridine based ReX(CO)3 compounds have been synthesized and characterized, demonstrating potential antimicrobial activities and protein binding affinity. This research suggests the application of such compounds in developing new antimicrobial agents and exploring their interactions with proteins for therapeutic purposes (Mansour & Radacki, 2020).

Synthesis of Morpholine Derivatives

Cis-3,5-disubstituted morpholine derivatives have been synthesized through an innovative process involving bromination and nucleophilic displacement. This method provides a novel approach to the synthesis of morpholine derivatives, which could have various applications in pharmaceutical chemistry (D’hooghe, Vanlangendonck, Törnroos, & De Kimpe, 2006).

Synthesis of Bipyridines and Quinolines

Stille-type cross-coupling has been employed to synthesize various mono- and disubstituted 2,2'-bipyridines, demonstrating an efficient pathway to new ATRP catalysts. This research underlines the versatility of the Stille-type coupling in creating complex bipyridine and quinoline structures, which could be instrumental in catalysis and material science (Schubert, Eschbaumer, & Heller, 2000).

Anticonvulsant Activity and Sodium Channel Blocking

The synthesis of 3-aminopyrroles has led to the identification of compounds with significant anticonvulsant activity and minimal neurotoxicity. This highlights the potential of these compounds in developing new treatments for epilepsy and other neurological disorders (Unverferth et al., 1998).

作用機序

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .

Mode of Action

It’s known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Result of Action

It’s known that molecules with a trifluoromethyl group can enhance drug potency .

Action Environment

It’s worth noting that the reaction involving similar compounds was performed under an argon atmosphere in boiling 1,4-dioxane .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3N2O/c11-7-5-8(10(12,13)14)9(15-6-7)16-1-3-17-4-2-16/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMAFVUGROWQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)

![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)

![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)

![6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2990156.png)